Hydroxy-PEG8-Boc

Immunogenicity Anti-PEG antibodies PROTAC pharmacology

Hydroxy-PEG8-t-butyl ester (CAS 1334177-84-2) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker characterized by a discrete eight-unit ethylene glycol chain (PEG8) terminated with a hydroxyl group at one end and a t-butyl ester-protected carboxylic acid at the other. The compound serves as a critical building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and in site-specific bioconjugation workflows.

Molecular Formula C23H46O11
Molecular Weight 498.6 g/mol
Cat. No. B608019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG8-Boc
SynonymsHydroxy-PEG8-t-butyl ester
Molecular FormulaC23H46O11
Molecular Weight498.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H46O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h24H,4-21H2,1-3H3
InChIKeyRBRDLMWBCQQRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG8-t-butyl ester (CAS 1334177-84-2): A Monodisperse PEG Linker for High-Reproducibility PROTAC Synthesis and Bioconjugation


Hydroxy-PEG8-t-butyl ester (CAS 1334177-84-2) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker characterized by a discrete eight-unit ethylene glycol chain (PEG8) terminated with a hydroxyl group at one end and a t-butyl ester-protected carboxylic acid at the other . The compound serves as a critical building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and in site-specific bioconjugation workflows . As a monodisperse entity, it ensures absolute structural homogeneity—every molecule possesses an identical molecular weight of 498.60 g/mol and a defined chain length—eliminating the batch-to-batch variability and data reproducibility challenges associated with polydisperse PEG linkers [1]. The t-butyl ester protection group enables controlled, sequential conjugation strategies via acid-labile deprotection under mild conditions, while the terminal hydroxyl offers a versatile handle for further derivatization or direct conjugation .

Why Generic PEG Linker Substitution Is Not Advisable for Hydroxy-PEG8-t-butyl ester in PROTAC Development


Substituting Hydroxy-PEG8-t-butyl ester with a generic PEG linker of similar nominal length or with a different terminal chemistry introduces significant and quantifiable risks to both experimental reproducibility and biological performance. First, the use of polydisperse PEG alternatives results in a mixture of linker lengths, which creates a PROTAC product with undefined chain length distributions; this directly undermines the establishment of reliable structure-activity relationships (SAR) and leads to irreproducible pharmacological data between batches [1]. Second, PEG linker length is not an inert spacer but a critical conformational tuner that determines the spatial distance and orientation between the E3 ligase and target protein ligands [2]. Systematic studies have demonstrated that varying PEG chain length (e.g., PEG2, PEG4, PEG6, PEG8) can alter degradation potency (DC50) by several-fold to tenfold, with specific lengths enabling maximum degradation rates (Dmax) exceeding 90% for given target proteins [2][3]. Third, the choice of terminal functional group directly impacts immunogenicity; comparative immunogenicity studies reveal that hydroxy-terminated PEG (HO-PEG) elicits significantly lower anti-PEG antibody titers than methoxy-PEG (mPEG) or t-butoxy-PEG (t-BuO-PEG) [4]. Therefore, substituting with an mPEG analog, a polydisperse PEG, or a different PEG chain length without empirical validation risks compromising both assay reproducibility and therapeutic efficacy. The following evidence quantifies these differential performance characteristics.

Quantitative Differentiation Guide: Hydroxy-PEG8-t-butyl ester vs. Closest Analogs


Immunogenicity Reduction: Hydroxy-PEG8 vs. mPEG8 Analogs

Hydroxy-PEG8-t-butyl ester features a terminal hydroxyl group, which confers significantly lower immunogenicity compared to methoxy-terminated PEG (mPEG) analogs. In a controlled immunogenicity study in rabbits, HO-PEG-protein conjugates elicited a median relative anti-PEG antibody titer of 1.1 (range 0.9–1.5) when assayed against mPEG-coated plates versus HO-PEG-coated plates, whereas mPEG conjugates elicited a median relative titer of 3.0 (range 1.1–20) [1]. Furthermore, anti-PEG antibodies raised against mPEG conjugates exhibited >1000-fold higher affinity for mPEG conjugates than for analogous HO-PEG conjugates [1].

Immunogenicity Anti-PEG antibodies PROTAC pharmacology

PEG8 Length Optimization: Ternary Complex Residence Time Enhancement

The PEG8 spacer length (eight ethylene glycol units) provides an optimal balance of flexibility and span for PROTAC ternary complex formation, with structure-activity relationship studies demonstrating that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, translating to lower cellular EC50 values [1]. Shorter PEG linkers (e.g., PEG4) enforce a more constrained, near-rigid span suitable for buried pockets but lack the conformational breathing room needed for proteins undergoing large domain rearrangements, while longer PEG chains introduce excessive flexibility that can reduce local effective warhead concentration [1].

PROTAC Ternary complex Linker length Structure-activity relationship

Monodisperse vs. Polydisperse PEG: Synthetic Reproducibility and SAR Fidelity

Hydroxy-PEG8-t-butyl ester is a monodisperse PEG linker with a defined molecular weight of 498.60 g/mol, ensuring that every PROTAC molecule synthesized with this linker has an identical structure and chain length [1]. In contrast, polydisperse PEG linkers consist of a mixture of molecules with varying degrees of polymerization, resulting in PROTAC products with undefined chain length distributions. This heterogeneity causes two critical problems: (1) batch-to-batch variation in polymer length distribution makes pharmacological data difficult to reproduce, and (2) observed changes in activity cannot be reliably attributed to linker length changes versus interference from mixture components [1]. Monodisperse PEG linkers such as Hydroxy-PEG8-t-butyl ester enable the establishment of reliable SAR with authentic, reproducible data [1].

Monodisperse PEG PROTAC synthesis Batch-to-batch reproducibility Structure-activity relationship

t-Butyl Ester Deprotection Kinetics: Controlled Conjugation vs. Unprotected Carboxyl Analogs

The t-butyl ester group on Hydroxy-PEG8-t-butyl ester serves as an acid-labile protecting group that remains stable under neutral pH and mild storage conditions (room temperature or 2-8°C), but undergoes controlled hydrolysis under acidic conditions to release the free carboxylic acid for subsequent conjugation . Standard deprotection conditions involve 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours, or 1M HCl in THF/DMSO at 40-60°C for several hours . This protection strategy enables orthogonal, sequential conjugation workflows where the hydroxyl terminus can be derivatized independently of the carboxylic acid handle.

t-Butyl ester deprotection Acid-labile protection Sequential conjugation PROTAC linker

Hydroxy-PEG8 vs. Amino-PEG8: Orthogonal Reactivity for Sequential Conjugation

Hydroxy-PEG8-t-butyl ester provides a hydroxyl terminus that enables derivatization via esterification or etherification, offering orthogonal reactivity relative to amino-terminated analogs such as Amino-PEG8-t-butyl ester (CAS 756526-06-4, MW 497.62) . The hydroxyl group is compatible with carboxyl activation chemistries (EDC/NHS, DCC) and can be converted to leaving groups (tosylate, mesylate) or oxidized for subsequent conjugation . This orthogonal reactivity is distinct from Amino-PEG8-t-butyl ester, which reacts with carboxyls, NHS esters, and other electrophiles via its terminal amine .

Heterobifunctional linker Orthogonal conjugation PROTAC synthesis Click chemistry

Physicochemical Property Benchmark: LogP and Solubility Profile

Hydroxy-PEG8-t-butyl ester exhibits a calculated LogP value of -1.81 (XLogP3 = -0.8 depending on calculation method), indicating high hydrophilicity that enhances aqueous solubility of PROTAC conjugates . The PEG8 spacer increases solubility in aqueous media and common organic solvents including DCM, DMF, and DMSO . This hydrophilicity is critical for solubilizing otherwise hydrophobic PROTAC warheads and preventing aggregation under physiological conditions [1].

LogP Hydrophilicity Solubility PROTAC physicochemical properties

Optimal Application Scenarios for Hydroxy-PEG8-t-butyl ester Based on Quantitative Evidence


High-Fidelity SAR Studies in PROTAC Linker Optimization

Use Hydroxy-PEG8-t-butyl ester as the PEG8 benchmark in systematic linker-length optimization campaigns. The monodisperse nature (MW 498.60 g/mol, single defined chain length) ensures that observed changes in degradation potency (DC50) and maximum degradation (Dmax) are attributable solely to linker length effects, not to polydispersity artifacts [1]. SAR studies confirm that PEG8 provides an order-of-magnitude enhancement in ternary complex residence time compared to PEG4, making it the preferred starting point for targets with large inter-domain distances or proteins undergoing substantial conformational rearrangements upon ligand binding [2].

Low-Immunogenicity PEGylation for Repeat-Dosing Therapeutic Candidates

Prioritize Hydroxy-PEG8-t-butyl ester over mPEG analogs when developing PROTACs or bioconjugates intended for chronic or repeat-dosing regimens. Direct comparative immunogenicity data demonstrate that HO-PEG conjugates elicit a median relative anti-PEG antibody titer of 1.1, versus 3.0 for mPEG conjugates, with anti-mPEG antibodies exhibiting >1000-fold higher affinity for mPEG than for HO-PEG [1]. This reduced immunogenicity profile mitigates the risk of accelerated blood clearance (ABC) and preserves therapeutic exposure upon repeated administration.

Orthogonal Sequential Conjugation Workflows Requiring Protected Carboxyl Handle

Select Hydroxy-PEG8-t-butyl ester when the synthetic route demands stepwise, orthogonal conjugation. The t-butyl ester protecting group remains stable under neutral pH and standard storage conditions (2-8°C or -20°C) but undergoes controlled deprotection under mild acidic conditions (20-50% TFA in DCM, RT, 1-2h) to reveal the free carboxylic acid [1][2]. This allows researchers to first derivatize the hydroxyl terminus (via esterification, etherification, or conversion to leaving groups) without interference from the carboxyl moiety, then deprotect and conjugate the acid handle in a subsequent step.

Solubility Enhancement for Hydrophobic PROTAC Payloads

Incorporate Hydroxy-PEG8-t-butyl ester into PROTAC designs when the target protein ligand or E3 ligase recruiter exhibits poor aqueous solubility. The calculated LogP of -1.81 and tPSA of 120 Ų confer high hydrophilicity, enabling the PEG8 spacer to act as a 'hydrophilic rope' that solubilizes hydrophobic warheads and prevents aggregation under physiological assay conditions [1]. This property is particularly valuable for early-stage in vitro screening where formulation optimization is not yet feasible.

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